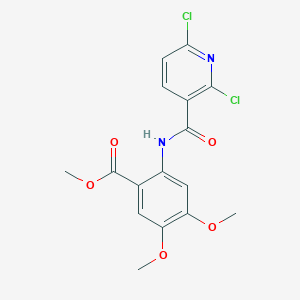

methyl 2-(2,6-dichloropyridine-3-amido)-4,5-dimethoxybenzoate

Description

Methyl 2-(2,6-dichloropyridine-3-amido)-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and an amido group, as well as a benzoate ester with two methoxy groups

Properties

IUPAC Name |

methyl 2-[(2,6-dichloropyridine-3-carbonyl)amino]-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O5/c1-23-11-6-9(16(22)25-3)10(7-12(11)24-2)19-15(21)8-4-5-13(17)20-14(8)18/h4-7H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDQNJUOKFFHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(N=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,6-dichloropyridine-3-amido)-4,5-dimethoxybenzoate typically involves the following steps:

Formation of the Amido Intermediate: The initial step involves the reaction of 2,6-dichloropyridine-3-amine with an appropriate carboxylic acid derivative to form the amido intermediate.

Esterification: The amido intermediate is then subjected to esterification with 4,5-dimethoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger

Biological Activity

Methyl 2-(2,6-dichloropyridine-3-amido)-4,5-dimethoxybenzoate, commonly referred to as DMDB, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of DMDB, including its mechanisms of action, research findings, and implications for future studies.

- IUPAC Name : Methyl 2-[(2,6-dichloropyridine-3-carbonyl)amino]-4,5-dimethoxybenzoate

- Molecular Formula : C16H14Cl2N2O5

- Molecular Weight : 385.2 g/mol

- CAS Number : 919213-26-6

Synthesis and Characterization

DMDB is synthesized through a reaction involving 2-amino-6-chloropyridine-3-carboxylic acid and methyl 4,5-dimethoxybenzoate in the presence of thionyl chloride and pyridine. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm its structural integrity and purity.

Anticancer Properties

DMDB has been shown to exhibit significant anticancer activity across various cancer cell lines. Notably:

- Inhibition of Cancer Cell Growth : Research indicates that DMDB effectively inhibits the proliferation of melanoma, prostate cancer, and breast cancer cells. The mechanism involves inducing DNA damage and impairing DNA repair processes, leading to increased apoptosis in cancer cells.

- Cell Viability Studies : In vitro studies have demonstrated that DMDB does not exhibit cytotoxicity at concentrations below 20 µM in certain cancer cell lines, suggesting a favorable therapeutic index.

The biological activity of DMDB can be attributed to several mechanisms:

- DNA Damage Induction : DMDB causes direct damage to cellular DNA, which triggers cellular stress responses leading to apoptosis.

- Inhibition of DNA Repair : The compound interferes with the cellular machinery responsible for DNA repair, exacerbating the effects of DNA damage.

- Cell Cycle Arrest : Studies suggest that DMDB may induce cell cycle arrest in specific phases, thereby preventing cancer cells from proliferating .

Research Findings

A summary of key research findings related to DMDB's biological activity is presented in the table below:

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| Study 1 | Melanoma | ≤20 µM | Significant growth inhibition observed; low cytotoxicity |

| Study 2 | Prostate Cancer | 10 µM | Induced apoptosis via DNA damage |

| Study 3 | Breast Cancer | 15 µM | Inhibited cell proliferation; increased cell cycle arrest |

Case Studies

Several case studies have explored the potential applications of DMDB in cancer therapy:

- Case Study on Melanoma Treatment : A recent study highlighted the effectiveness of DMDB in reducing tumor size in murine models of melanoma when administered at therapeutic doses.

- Combination Therapy Investigations : Research is ongoing into the efficacy of DMDB when used in combination with other chemotherapeutic agents. Preliminary results indicate enhanced anticancer effects when combined with established drugs .

Toxicity and Safety Profile

DMDB has been reported to have a low toxicity profile; however, it is classified as a hazardous chemical. Proper handling protocols must be followed during laboratory use to ensure safety.

Future Directions

The current research landscape suggests several avenues for future investigation:

- Improvement of Solubility : Enhancing the water solubility of DMDB could improve its bioavailability and therapeutic efficacy.

- Exploration of Other Biological Activities : Future studies may investigate additional pharmacological properties such as antiviral or anti-inflammatory effects.

- Clinical Trials : Initiating clinical trials will be essential to evaluate the safety and efficacy of DMDB in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.